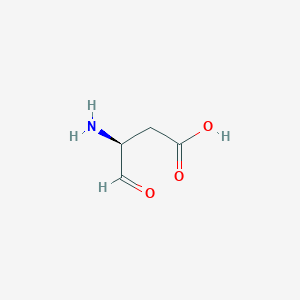
(3S)-3-amino-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an important intermediate in the biosynthesis of several amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-methyl ester using sodium borohydride in methanol. The reaction is carried out at low temperatures to prevent over-reduction and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aspartic acid.
Reduction: Further reduction can lead to the formation of 3-amino-4-hydroxybutanoic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Aspartic acid.
Reduction: 3-amino-4-hydroxybutanoic acid.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
(3S)-3-amino-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the synthesis of antibiotics and other pharmaceuticals.
Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-oxobutanoic acid involves its role as an intermediate in the biosynthesis of essential amino acids. It acts as a substrate for various enzymes, including aspartate semialdehyde dehydrogenase, which catalyzes its conversion to other important metabolites. The molecular targets and pathways involved include the aspartate pathway, which is crucial for the synthesis of lysine, methionine, and threonine.
Comparison with Similar Compounds
Similar Compounds
Aspartic Acid: A precursor in the synthesis of (3S)-3-amino-4-oxobutanoic acid.
3-amino-4-hydroxybutanoic acid: A reduction product of this compound.
Lysine, Methionine, Threonine: Amino acids synthesized from this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of essential amino acids. Its ability to undergo various chemical reactions and its involvement in multiple metabolic pathways make it a versatile and valuable compound in both research and industrial applications.
Properties
CAS No. |
21653-98-5 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(3S)-3-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(2-6)1-4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
CGJJPOYORMGCGE-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C=O)N)C(=O)O |
Canonical SMILES |
C(C(C=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















